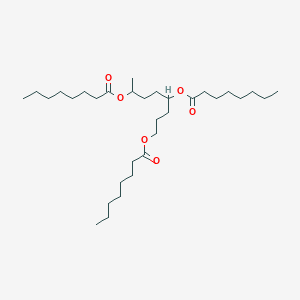
Platinum--terbium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum–terbium (2/1) is a compound that combines the unique properties of platinum and terbium Platinum is a well-known precious metal with excellent catalytic properties, while terbium is a rare earth element known for its magnetic and luminescent properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of platinum–terbium (2/1) typically involves the co-precipitation method, where platinum and terbium salts are dissolved in a suitable solvent and then precipitated using a reducing agent. The reaction conditions, such as temperature, pH, and concentration of the reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of platinum–terbium (2/1) may involve more advanced techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for better control over the composition and properties of the final product, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum–terbium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both platinum and terbium.
Common Reagents and Conditions
Oxidation: Platinum–terbium (2/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, such as room temperature and neutral pH.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are usually carried out under controlled conditions to prevent the formation of unwanted by-products.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents for these reactions include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while reduction reactions may produce metallic platinum and terbium.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, platinum–terbium (2/1) is used as a catalyst in various reactions, including hydrogenation, oxidation, and polymerization. Its unique properties make it an effective catalyst for these processes, leading to higher reaction rates and selectivity.
Biology
In biological research, platinum–terbium (2/1) is used in bioimaging and biosensing applications. The luminescent properties of terbium make it suitable for use in fluorescent probes, while the catalytic properties of platinum enhance the sensitivity and specificity of these probes.
Medicine
In medicine, platinum–terbium (2/1) is being explored for its potential use in cancer therapy. The compound’s ability to generate reactive oxygen species (ROS) and its magnetic properties make it a promising candidate for targeted drug delivery and magnetic hyperthermia treatments.
Industry
In industrial applications, platinum–terbium (2/1) is used in the production of advanced materials, such as magnetic alloys and luminescent coatings. These materials have applications in electronics, optics, and energy storage.
Wirkmechanismus
The mechanism of action of platinum–terbium (2/1) involves its interaction with molecular targets and pathways in various systems. In catalytic applications, the compound facilitates the transfer of electrons and protons, leading to the activation of reactants and the formation of products. In biological systems, the compound’s luminescent and magnetic properties enable it to interact with cellular components, leading to enhanced imaging and therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum–gadolinium (2/1): Similar to platinum–terbium (2/1), this compound combines the catalytic properties of platinum with the magnetic properties of gadolinium. gadolinium has different magnetic properties compared to terbium, resulting in variations in their applications.
Platinum–europium (2/1): This compound combines platinum with europium, another rare earth element known for its luminescent properties. The luminescence of europium differs from that of terbium, making this compound suitable for different bioimaging and sensing applications.
Uniqueness
Platinum–terbium (2/1) is unique due to the specific combination of platinum’s catalytic properties and terbium’s magnetic and luminescent properties
Eigenschaften
CAS-Nummer |
12066-92-1 |
|---|---|
Molekularformel |
Pt2Tb |
Molekulargewicht |
549.1 g/mol |
IUPAC-Name |
platinum;terbium |
InChI |
InChI=1S/2Pt.Tb |
InChI-Schlüssel |
KPWQDCUYCNFOSV-UHFFFAOYSA-N |
Kanonische SMILES |
[Tb].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
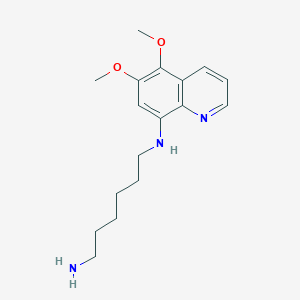


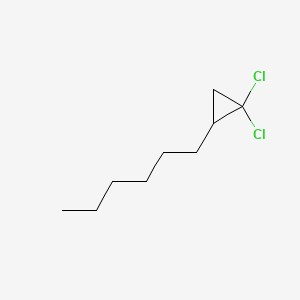
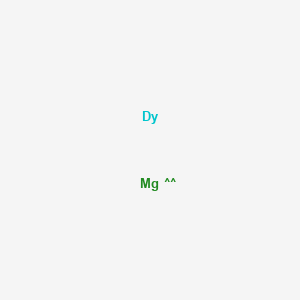
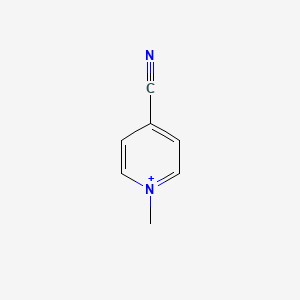
![Oxazolo[3,2-a]pyridinium, 2-phenyl-, perchlorate](/img/structure/B14727122.png)
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)
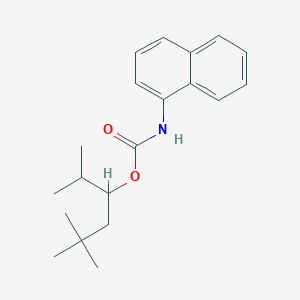
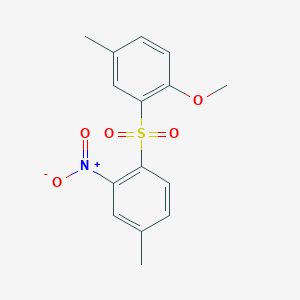
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
